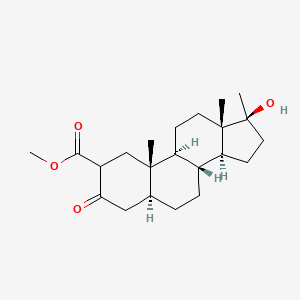![molecular formula C8H13N B589587 6-Azatricyclo[5.2.0.02,5]nonane CAS No. 132804-27-4](/img/structure/B589587.png)
6-Azatricyclo[5.2.0.02,5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azatricyclo[5.2.0.02,5]nonane is a heterocyclic compound with the molecular formula C8H13N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[5.2.0.02,5]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) under high pressure of carbon monoxide to ensure cyclization . Another method involves the use of N-bromosuccinimide (NBS) to form an aminoalkyl bromide intermediate, which then undergoes azacyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Azatricyclo[5.2.0.02,5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines and lactams.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4), potassium carbonate (K2CO3), and carbon monoxide.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) and other halogenating agents.
Major Products Formed
Oxidation: Imines and lactams.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
6-Azatricyclo[5.2.0.02,5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Azatricyclo[5.2.0.02,5]nonane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Azatricyclo[4.2.1.0~2,5~]nonane: Another tricyclic compound with a similar structure but different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane:
Uniqueness
6-Azatricyclo[52002,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
132804-27-4 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.199 |
InChI |
InChI=1S/C8H13N/c1-3-7-5(1)6-2-4-8(6)9-7/h5-9H,1-4H2 |
Clave InChI |
JITSDPIIKOCLGP-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CCC3N2 |
Sinónimos |
6-Azatricyclo[5.2.0.02,5]nonane(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


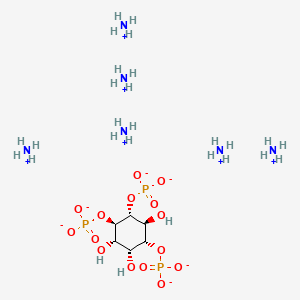

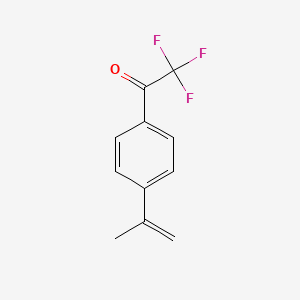
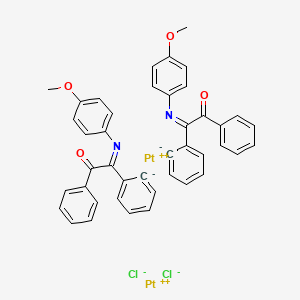
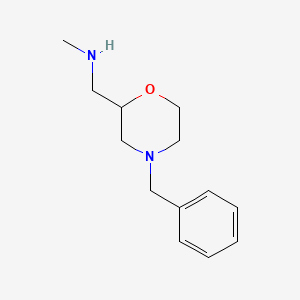
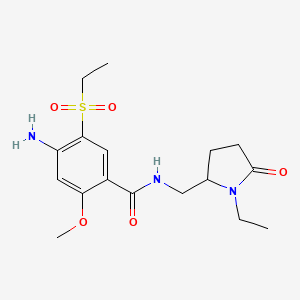
![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

